molecular formula C8H16N2 B15329960 (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B15329960
M. Wt: 140.23 g/mol
InChI Key: ACSQOHDWJKTBRH-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aR)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic secondary amine featuring a fully saturated pyrrolo[3,4-b]pyridine scaffold with a methyl substituent at the 6-position. Its stereochemistry, defined by the (4aR,7aR) configuration, is critical for its spatial orientation and interactions in chiral environments. The compound’s molecular formula is C₈H₁₆N₂ (molecular weight: 140.23 g/mol), derived by adding a methyl group to the parent structure (C₇H₁₄N₂) .

Key properties include:

  • Lipophilicity: Enhanced compared to the non-methylated parent due to the hydrophobic methyl group.
  • Stereochemical Rigidity: The fused bicyclic system restricts conformational flexibility, making it valuable in asymmetric synthesis and drug design.
  • Applications: Primarily used as a chiral building block in pharmaceuticals and catalysts .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aR,7aR)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

ACSQOHDWJKTBRH-SFYZADRCSA-N

Isomeric SMILES

CN1C[C@H]2CCCN[C@H]2C1

Canonical SMILES

CN1CC2CCCNC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives under microwave conditions . This method is advantageous due to its high yield, rapid reaction time, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions is optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Hydrogenation and Ring-Closing Metathesis

Alternative routes employ hydrogenation and Grubbs catalysts:

  • Ring-closing metathesis of diene precursors using Grubbs II catalyst forms the bicyclic framework.

  • Hydrogenation (H₂, Pd/C) ensures saturation of the pyrrolidine ring.

Key Parameters:

Reaction TypeCatalyst/ConditionsYield
MetathesisGrubbs II, CH₂Cl₂, 40°C78%
Hydrogenation10% Pd/C, 50 psi H₂, EtOH95%

Functionalization at the 6-Methyl Position

The 6-methyl group undergoes selective modifications:

  • Oxidation : MnO₂ or KMnO₄ converts the methyl group to a carboxylic acid for further derivatization .

  • Alkylation/Protection : Benzyl or tert-butoxycarbonyl (Boc) groups are introduced via nucleophilic substitution .

Representative Transformations:

ReactionReagentsProduct Application
OxidationKMnO₄, H₂O, 80°CCarboxylic acid intermediate
Boc protectionBoc₂O, DMAP, CH₃CNN-protected derivative

Stereochemical Stability

The (4aR,7aR) configuration remains stable under standard conditions but racemizes under strong bases (e.g., NaOH >1M) .

Racemization Study:

ConditionTime (hrs)% Racemization
1M NaOH, 25°C24<5%
5M NaOH, 60°C1228%

Alternative Chiral Auxiliary Approaches

L-Proline and naproxen-based auxiliaries enable enantioselective reductions:

  • Chiral resolution of intermediates using (S)-naproxen achieves >99% enantiomeric excess .

Example Protocol:

  • Intermediate : 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Reduction : NaBH₄ with L-proline additive → 92% yield, 99% ee .

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound have shown promise as antibacterial agents. The compound’s structural features enable it to inhibit bacterial enzymes, making it a potential lead compound for antibiotic development .

Industry

Industrially, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. In the context of antibacterial activity, the compound inhibits bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. This inhibition leads to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
(4aR,7aR)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Not explicitly listed C₈H₁₆N₂ 140.23 6-methyl Intermediate, chiral building block
(4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine 151213-42-2 C₇H₁₄N₂ 126.20 None Chiral catalyst, pharmaceutical intermediate
6-Benzyl Derivative 161594-54-3 C₁₄H₂₀N₂ 216.32 6-benzyl Research chemical, potential CNS agent
6-Acetyl Derivative (Ethanone derivative) 220505-47-5 C₉H₁₆N₂O 168.24 6-acetyl Synthetic intermediate, ketone reactivity
Moxifloxacin-Related Compounds Varies C₂₀–₂₁H… ~389–437 Complex substituents Antibacterial agents (quinolone class)

Key Comparisons

Parent Compound (CAS 151213-42-2)
  • Differences : Lacks the methyl group, resulting in lower molecular weight (126.20 vs. 140.23 g/mol) and reduced lipophilicity.
  • Applications : Widely used as a chiral auxiliary in asymmetric catalysis and as a precursor for antibiotics like moxifloxacin .
6-Benzyl Derivative (CAS 161594-54-3)
  • Differences : The benzyl group introduces aromaticity and bulk, increasing molecular weight (216.32 g/mol) and steric hindrance.
  • Implications : Enhanced binding affinity to aromatic receptors but reduced solubility in aqueous media. Used in neurological research .
6-Acetyl Derivative (CAS 220505-47-5)
  • Differences : The acetyl group adds polarity (via the ketone) and enables further functionalization (e.g., nucleophilic additions). Molecular weight increases to 168.24 g/mol.
  • Applications : Intermediate for synthesizing amides or undergoing condensation reactions .
Moxifloxacin-Related Compounds
  • Differences: Incorporate the pyrrolo[3,4-b]pyridine moiety into larger quinolone antibiotics. For example, moxifloxacin derivatives include fluorine and cyclopropyl groups for enhanced antibacterial activity .
  • Role of Bicyclic Core : The (4aR,7aR)-octahydro scaffold improves pharmacokinetic properties by increasing membrane permeability and target binding .

Pharmacological Relevance

  • Methyl vs. Benzyl : The methyl group balances lipophilicity and steric demands, favoring blood-brain barrier penetration, while the benzyl group may enhance receptor affinity at the cost of solubility .
  • Acetyl Derivative : The ketone functionality allows conjugation with other pharmacophores, enabling prodrug strategies .

Biological Activity

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140 Da
  • LogP : 0.22
  • Polar Surface Area : 15 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

These properties suggest a relatively low lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research on pyrrolidine derivatives, including this compound, indicates various biological activities such as analgesic, sedative, and potential neuroprotective effects. The following sections detail specific findings related to these activities.

Analgesic Activity

A study focused on derivatives of pyrrolo[3,4-c]pyridine demonstrated significant analgesic effects in animal models. The analgesic activity was assessed using tests such as the "hot plate" and "writhing" tests. Notably, certain derivatives exhibited higher activity than traditional analgesics like aspirin and morphine.

CompoundDose (mg/kg)Reaction Time (s) ± SEMProlonged Time (%)
Control09.57 ± 1.8-
820012.2 ± 1.427.48
930040.0 ± 4.4105.1
1140040.0 ± 8.5105.1

The results indicate that compounds derived from this class can significantly alter pain perception in tested subjects, suggesting a potential for development as analgesic agents .

Sedative Activity

In addition to analgesic properties, some derivatives of pyrrolo[3,4-b]pyridine have shown sedative effects by inhibiting locomotor activity in mice and prolonging sleep induced by thiopental anesthesia. This dual activity may position these compounds as candidates for treating conditions requiring both analgesia and sedation .

Case Studies

Several studies have explored the pharmacological profiles of various pyrrolidine derivatives:

  • Study on Structural Modifications : This research indicated that modifications to the alkyl linker between the arylamine and the cyclic imide moiety significantly influenced biological activity. Shortening the linker often resulted in enhanced analgesic properties .
  • Comparative Analysis : A comparative analysis of different pyrrolo derivatives highlighted that those with specific substituents on the pyridine ring exhibited stronger analgesic effects than others .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation or metal borohydride reduction of intermediates like (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione. Key solvents include tetrahydrofuran (THF) and dichloromethane (DCM) , with aprotic/protic solvent ratios (e.g., 0.5–3.0:3.0–6.0) critical for stabilizing intermediates and optimizing yields . Sodium borohydride or Al(BH4_4)3_3-THF complexes are preferred reducing agents due to cost-effectiveness and compatibility with in situ resolution .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this bicyclic pyrrolidine derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for stereochemical confirmation. Key diagnostic signals include:

  • 1^1H NMR : Chemical shifts for bridgehead protons (e.g., 4aR,7aR positions) in the range of 2.5–3.5 ppm, split due to coupling with adjacent chiral centers .
  • 13^{13}C NMR : Distinct carbonyl signals (170–180 ppm) for intermediates like 5,7-dione derivatives .
  • Chiral HPLC or polarimetry validates enantiopurity (>98%) when synthesizing pharmaceutical intermediates .

Advanced Research Questions

Q. How does stereochemical configuration [(4aR,7aR) vs. (4aS,7aS)] influence biological activity and synthetic pathway design?

  • Methodological Answer : The (4aR,7aR) configuration is critical for binding to bacterial DNA gyrase in antibiotics like moxifloxacin . Undesired isomers (e.g., 4aS,7aR) require racemization or chiral resolution using D(-)-tartaric acid to avoid costly separation steps. Stereochemical mismatches reduce yield by 20–30% in racemic reductions .

Q. What are the key challenges in isolating intermediates during large-scale synthesis, and how can in situ strategies mitigate these?

  • Methodological Answer : Isolation of intermediates like the chlorine-amine adduct or free base is avoided to prevent degradation and reduce processing time. In situ hydrolysis (pH 9.0–9.5 with NaOH) and direct reduction using NaBH4_4 in mixed solvents (e.g., toluene/water) streamline the workflow, improving yield by 15% .

Q. How do contradictory data on solvent efficacy (e.g., THF vs. DMF) impact reaction optimization?

  • Methodological Answer : Prior art using DMF for tartrate salt formation results in lower yields (70–75%) due to side reactions. Switching to THF or dimethoxyethane enhances solubility of borohydride complexes, achieving yields >90%. Comparative studies recommend solvent systems with ≤10% ethereal content to stabilize intermediates .

Q. What strategies optimize catalytic hydrogenation conditions for pyrrolo-pyridine derivatives?

  • Methodological Answer : High-pressure hydrogenation (5–10 bar H2_2) with Raney Ni or Pd/C in methanol at 50–60°C reduces nitro or benzyl groups selectively. Catalyst loading (1–5 wt%) and solvent polarity are adjusted to minimize over-reduction .

Applications in Drug Development

Q. How is this compound utilized as an intermediate in quinolone antibiotics?

  • Methodological Answer : It serves as the core structure for moxifloxacin and gemifloxacin , where the bicyclic amine enhances bacterial permeability. The synthesis involves coupling the pyrrolidine moiety with fluoroquinolone precursors via Mitsunobu reactions or nucleophilic substitution .

Analytical and Safety Considerations

Q. What analytical methods validate purity and stability under storage conditions?

  • Methodological Answer : HPLC-UV (λ = 254 nm) with C18 columns and mass spectrometry (HRMS) confirm purity >98%. Stability studies under 2–8°C in inert atmospheres show no degradation over 12 months, whereas exposure to light or moisture reduces purity by 5–10% monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.